7-Deuterioquinoline
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Overview
Description
Quinoline-7-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily soluble in hot water and most organic solvents . Quinoline-7-D, like other quinoline derivatives, is known for its broad spectrum of bioactivity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-7-D can be synthesized through several methods, including:
Skraup Synthesis: This is the most widely used method for the preparation of quinoline derivatives.
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the Skraup synthesis due to its high yield and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Quinoline-7-D undergoes various chemical reactions, including:
Electrophilic Substitution: Quinoline-7-D can undergo nitration, bromination, and sulfonation reactions.
Nucleophilic Substitution: Quinoline-7-D can react with nucleophiles such as amines and thiols.
Oxidation and Reduction: Quinoline-7-D can be oxidized to form quinoline N-oxide or reduced to form dihydroquinoline.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and silver sulfate.
Oxidation: Hydrogen peroxide or peracids.
Major Products Formed
Nitration: 5-nitroquinoline and 8-nitroquinoline.
Bromination: 5-bromoquinoline and 8-bromoquinoline.
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline
Scientific Research Applications
Quinoline-7-D has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Quinoline-7-D involves its interaction with various molecular targets and pathways. For example, in its role as an antimalarial agent, it interferes with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . In cancer research, it has been shown to inhibit topoisomerase enzymes, leading to DNA damage and cell death .
Comparison with Similar Compounds
Quinoline-7-D can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also inhibits heme detoxification.
Quinine: Another antimalarial agent with a similar mechanism of action.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Topotecan: An anticancer agent that inhibits topoisomerase I.
Uniqueness
Quinoline-7-D is unique due to its specific substitution pattern, which can influence its bioactivity and selectivity towards different molecular targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H7N |
---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
7-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i2D |
InChI Key |
SMWDFEZZVXVKRB-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C=CC=NC2=C1 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
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